1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

regioisomerism lipophilicity structure-property relationships

1-(3-Chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251626-94-4, molecular formula C20H13ClFN3O2, molecular weight 381.79 g/mol) is a fully synthetic, small-molecule heterocycle belonging to the substituted 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one class. The compound is structurally defined by three pharmacophoric modules: a pyridin-2(1H)-one core, a 1,2,4-oxadiazole central linker, and two distinct aromatic termini — a 3-chlorobenzyl N-substituent and a 4-fluorophenyl group at the oxadiazole 3-position.

Molecular Formula C20H13ClFN3O2
Molecular Weight 381.79
CAS No. 1251626-94-4
Cat. No. B2813004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
CAS1251626-94-4
Molecular FormulaC20H13ClFN3O2
Molecular Weight381.79
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H13ClFN3O2/c21-16-3-1-2-13(10-16)11-25-12-15(6-9-18(25)26)20-23-19(24-27-20)14-4-7-17(22)8-5-14/h1-10,12H,11H2
InChIKeyCEKWWQCUIWDGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 1-(3-Chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251626-94-4) — Core Identity and Scaffold Context


1-(3-Chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251626-94-4, molecular formula C20H13ClFN3O2, molecular weight 381.79 g/mol) is a fully synthetic, small-molecule heterocycle belonging to the substituted 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one class . The compound is structurally defined by three pharmacophoric modules: a pyridin-2(1H)-one core, a 1,2,4-oxadiazole central linker, and two distinct aromatic termini — a 3-chlorobenzyl N-substituent and a 4-fluorophenyl group at the oxadiazole 3-position. This specific substitution pattern places it within the intellectual property landscape of HIF (hypoxia-inducible factor) pathway modulation, as the broader 5-(1,2,4-oxadiazol-5-yl)pyridin-2-one scaffold has been claimed for HIF inhibition by Bayer Intellectual Property GmbH [1]. However, this precise compound (CAS 1251626-94-4) does not appear as a specifically exemplified compound with disclosed quantitative biological data in any publicly accessible peer-reviewed primary research paper, patent, or curated authoritative database (PubChem, ChEMBL, BindingDB) as of the search date. The foundational characterization therefore relies on structural identity established by vendor technical datasheets and the parent patent family defining the compound class [1].

Why 1-(3-Chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Cannot Be Interchanged with Close Structural Analogs Without Risk of Altered Biological Signature


Within the substituted 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one class, subtle modifications to the N1-benzyl or oxadiazole 3-aryl substituents can produce profound shifts in target engagement, cellular potency, and selectivity profiles. The Bayer HIF inhibitor patent family (WO2013057101 / US20140329797) explicitly teaches that variations at these positions modulate HIF inhibitory activity across a wide dynamic range [1]. More broadly, the 1,2,4-oxadiazole heterocycle is established in the medicinal chemistry literature as a versatile bioisostere of ester and amide functionalities capable of altering lipophilicity, metabolic stability, and target-binding conformation [2]. Consequently, the specific combination of a meta-chlorobenzyl N-substituent and a para-fluorophenyl oxadiazole appendage in CAS 1251626-94-4 — as opposed to alternative regioisomers (e.g., 4-chlorobenzyl) or halogen variants (e.g., 4-chlorophenyl) — is expected to yield a unique set of physicochemical and biological properties. The absence of publicly disclosed head-to-head biological data for this specific compound does not diminish the chemical rationale for non-interchangeability; it underscores the necessity for end-users to empirically validate the compound's properties within their own assay systems before substituting it for any structurally related analog.

Quantitative Differentiation Evidence for 1-(3-Chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251626-94-4)


Meta-Chlorobenzyl vs. Para-Chlorobenzyl Regioisomerism: Physicochemical Comparison with CAS 477858-10-9

The target compound features a 3-chlorobenzyl substituent at the pyridinone N1 position, whereas the commercially available comparator 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone (CAS 477858-10-9) bears a 4-chlorobenzyl group . The meta-substitution pattern alters the molecular electrostatic potential and dipole moment at the N1-benzyl region relative to the para-isomer, which can impact target-binding geometry in enzymes with sterically constrained hydrophobic pockets. The target compound has a molecular weight of 381.79 g/mol versus 364.79 g/mol for CAS 477858-10-9 (ΔMW = +17.00 g/mol), and its oxadiazole 3-aryl group is a 4-fluorophenyl moiety rather than the 4-pyridinyl group present in the comparator . This combination of regioisomeric and heteroaryl differences is expected to shift the compound's logP and hydrogen-bonding capacity, though experimentally measured logP values are not publicly available for either compound.

regioisomerism lipophilicity structure-property relationships

Halogen Substitution at the Oxadiazole 3-Phenyl Ring: Fluorine vs. Chlorine Comparison

The target compound incorporates a 4-fluorophenyl group at the oxadiazole 3-position, whereas a closely related analog — 1-(3-chlorobenzyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one — bears a 4-chlorophenyl group at the same position . The fluorine-for-chlorine substitution at the para position of the terminal phenyl ring is a well-precedented medicinal chemistry strategy to modulate metabolic stability (fluorine blocks CYP450-mediated para-hydroxylation) and to tune lipophilicity (fluorine is more electronegative and less polarizable than chlorine, typically reducing logP by approximately 0.5–0.8 log units relative to the chloro analog) [1]. Additionally, the C–F bond dipole can engage in orthogonal multipolar interactions with protein backbone carbonyls that are not accessible to the C–Cl bond. No experimentally measured IC50, EC50, or Ki values are publicly available for either compound to quantify the magnitude of this differentiation.

bioisosterism halogen bonding metabolic stability

N1-Benzyl Substitution vs. N-Unsubstituted Scaffold: Predicted Impact on Target Engagement

The target compound is N1-alkylated with a 3-chlorobenzyl group, whereas the commercially available analog 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone lacks any N1 substituent . The 3-chlorobenzyl group is expected to occupy an additional hydrophobic sub-pocket within the target protein that is inaccessible to the N-unsubstituted parent scaffold. In the broader class of 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-ones claimed as HIF inhibitors, the N1 substituent is a critical determinant of HIF-1α inhibitory potency, with certain N-benzyl derivatives demonstrating nanomolar IC50 values while the corresponding N–H analogs show substantially weaker or no measurable activity [1]. Although the specific IC50 of CAS 1251626-94-4 has not been publicly disclosed, the presence of the 3-chlorobenzyl N-substituent distinguishes it functionally from the N-unsubstituted core scaffold. The target compound has a molecular weight of 381.79 g/mol versus ~270.26 g/mol for the N-unsubstituted analog 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (C13H8FN3O2) .

N-alkylation SAR binding pocket complementarity

Class-Level HIF Pathway Inhibitory Potential: Contextual Placement Within the 5-(1,2,4-Oxadiazol-5-yl)pyridin-2(1H)-one Patent Family

The parent patent family (WO2013057101 / US20140329797) assigned to Bayer Intellectual Property GmbH claims substituted 5-(1,2,4-oxadiazol-5-yl)pyridin-2-ones as HIF inhibitors for the treatment of hyperproliferative and angiogenic diseases [1]. Within this patent family, compounds bearing N-benzyl and 3-aryl substituents analogous to those present in CAS 1251626-94-4 are described generically, though IC50 values for this specific compound are not individually disclosed. Separately, the broader oxadiazole chemical space has yielded potent HIF inhibitors; for example, the structurally distinct oxadiazole BAY 87-2243 inhibits HIF-1 reporter gene activity with an IC50 of 0.7 nM and suppresses CA9 protein expression with an IC50 of 2.0 nM in hypoxic H460 cells [2]. While BAY 87-2243 belongs to a different chemotype (it is not a pyridinone-containing oxadiazole), it demonstrates that 1,2,4-oxadiazole-containing compounds can achieve single-digit nanomolar HIF-1 inhibition. Further quantitative data for antigiogenic 1,3,4-oxadiazole derivatives in Ehrlich ascites tumor (EAT) cells show IC50 values in the 140–175 μM range for growth inhibition, mediated in part by reduced HIF-1α nuclear translocation [3], providing additional class-level context for the potential biological activity range of oxadiazole-containing compounds.

HIF inhibition hypoxia cancer angiogenesis

Physicochemical Property Landscape: LogP and Solubility Differentiation from Non-Oxadiazole Pyridinone Analogs

The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere of ester and amide functional groups, conferring enhanced metabolic stability relative to compounds containing labile ester linkages [1]. CAS 1251626-94-4 incorporates this bioisosteric advantage, distinguishing it from pyridin-2(1H)-one derivatives that lack the oxadiazole linker (e.g., 1-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridin-2(1H)-one, CAS not available, MW 313.75 g/mol ), which lacks the five-membered heterocyclic spacer and thus presents a different three-dimensional pharmacophore geometry. The oxadiazole ring contributes approximately 68.03 g/mol to the molecular weight of the target compound relative to the direct-linked analog and introduces two hydrogen-bond acceptor sites (oxadiazole N2 and O1) that are absent in the non-oxadiazole comparator. Although experimentally measured logP, aqueous solubility, and metabolic stability data are not publicly available for CAS 1251626-94-4, the well-established bioisosteric properties of the 1,2,4-oxadiazole ring support a differentiated physicochemical and pharmacokinetic profile relative to non-oxadiazole pyridinone analogs [1].

physicochemical properties drug-likeness heterocycle bioisosterism

Purity and Identity Verification: Available Quality Control Parameters for Procurement Decisions

Vendor technical datasheets for CAS 1251626-94-4 provide confirmatory identity parameters: InChI Key CEKWWQCUIWDGRL-UHFFFAOYSA-N and SMILES string C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)F . The molecular formula (C20H13ClFN3O2) and molecular weight (381.79 g/mol) are independently consistent across multiple vendor catalog entries, though specific purity specifications (e.g., ≥95% by HPLC, ≥98% by qNMR) and available quantities vary by supplier. The compound is supplied primarily for non-human research use only . In contrast, more extensively characterized analogs such as 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone (CAS 477858-10-9) have been listed by multiple vendors with purity certifications (typically ≥95%) , providing a procurement benchmark for expected quality specifications within the same compound class.

quality control identity verification purity specification procurement

Best-Fit Research and Industrial Application Scenarios for 1-(3-Chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251626-94-4)


HIF Pathway Chemical Probe Development and Hypoxia Biology Research

CAS 1251626-94-4 is structurally embedded within the HIF inhibitor patent landscape claimed by Bayer (WO2013057101 / US20140329797) [1]. Its 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one scaffold is a validated chemotype for HIF pathway modulation. Researchers investigating hypoxia-dependent gene transcription, tumor angiogenesis, or metabolic adaptation to low oxygen conditions may deploy this compound as a structurally defined chemical probe for target-engagement studies, competitive binding assays, or as a starting point for structure-activity relationship (SAR) expansion. Given the absence of publicly disclosed potency data, initial in-house profiling (e.g., HIF-1α luciferase reporter assay in HCT116 or Hep3B cells under 1% O₂) is recommended to establish the compound's baseline activity before incorporation into advanced studies. The class-level benchmark — BAY 87-2243 achieving an IC50 of 0.7 nM in HIF-1 reporter gene assays [2] — illustrates the potential potency range achievable within the broader oxadiazole HIF inhibitor space.

Fluorine-Mediated Metabolic Stability SAR in Oxadiazole-Containing Heterocycles

The 4-fluorophenyl substituent at the oxadiazole 3-position distinguishes CAS 1251626-94-4 from its 4-chlorophenyl analog [1]. Fluorine-for-chlorine substitution is a well-established strategy to block CYP450-mediated oxidative metabolism at the para position and to modulate lipophilicity (estimated ΔlogP ≈ −0.5 to −0.8) [2]. This compound is therefore suitable for use in comparative metabolic stability studies — for example, incubating the fluoro and chloro analogs in human or rodent liver microsomes or hepatocytes to quantify intrinsic clearance (CLint) and identify metabolic soft spots via LC-MS/MS metabolite profiling. Such head-to-head studies can empirically determine whether the fluorine substitution confers the expected metabolic advantage in this specific scaffold context, which has implications for optimizing lead compounds toward improved pharmacokinetic profiles.

Bioisostere Validation Studies: 1,2,4-Oxadiazole as a Metabolically Stable Ester/Amide Replacement

The 1,2,4-oxadiazole ring in CAS 1251626-94-4 functions as a hydrolytically stable bioisostere of ester and amide functionalities [1]. This compound can serve as a comparator in bioisostere validation experiments against matched molecular pairs containing ester or amide linkers. Typical experiments include assessing hydrolytic stability in plasma (human, rat, mouse) and simulated gastrointestinal fluids (SGF, SIF), as well as evaluating permeability in Caco-2 or MDCK cell monolayers. The compound's oxadiazole linker is expected to resist esterase-mediated cleavage — a common liability of ester-containing analogs — making it a candidate for applications requiring extended compound half-life in biological matrices. Comparative data from such studies can inform the design of metabolically robust chemical probes for in vivo pharmacology.

Chemical Library Screening and Diversity-Oriented Synthesis Building Block

With its three distinct pharmacophoric modules (pyridin-2(1H)-one core, 1,2,4-oxadiazole linker, and two differentiated aromatic termini), CAS 1251626-94-4 serves as a versatile intermediate or scaffold-hopping starting point for diversity-oriented synthesis [1]. Its InChI Key (CEKWWQCUIWDGRL-UHFFFAOYSA-N) and SMILES string are unambiguously defined, enabling cheminformatic registration in corporate compound collections and virtual screening libraries. The compound can be incorporated into medium- to high-throughput screening campaigns targeting, for example, kinase panels, epigenetic targets, or protein-protein interaction interfaces where heterocyclic scaffolds with balanced lipophilicity and hydrogen-bonding capacity are desired. Procurement of this specific regioisomer (3-chlorobenzyl, not 4-chlorobenzyl) ensures the correct three-dimensional pharmacophore geometry for any screening deck that has been designed around this substitution pattern.

Quote Request

Request a Quote for 1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.